2,6-Dichlorostyrene

Catalog No.
S565754
CAS No.
28469-92-3
M.F
C8H6Cl2
M. Wt
173.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichlorostyrene

CAS Number

28469-92-3

Product Name

2,6-Dichlorostyrene

IUPAC Name

1,3-dichloro-2-ethenylbenzene

Molecular Formula

C8H6Cl2

Molecular Weight

173.04 g/mol

InChI

InChI=1S/C8H6Cl2/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2

InChI Key

YJCVRMIJBXTMNR-UHFFFAOYSA-N

SMILES

C=CC1=C(C=CC=C1Cl)Cl

Synonyms

2,6-dichlorostyrene

Canonical SMILES

C=CC1=C(C=CC=C1Cl)Cl

Polymeric Materials:

  • Precursor for Poly(2,6-dichlorostyrene): 2,6-DCS can be polymerized to form Poly(2,6-dichlorostyrene), a versatile polymer with potential applications in various fields due to its unique properties like good thermal stability and chemical resistance []. Research suggests its use in the development of:
    • Membranes: For separation processes like filtration and gas separation [, ].
    • Ion exchange resins: For water purification and metal ion removal [].
    • Electronic materials: As an insulating material in electronic devices [].

Organic Synthesis:

  • Building block for complex molecules: The presence of the double bond and chlorine groups in 2,6-DCS makes it a potential building block for the synthesis of various complex organic molecules, including pharmaceuticals and functional materials []. Research is needed to explore its specific applications in this area.

Material Science:

  • Modification of existing polymers: 2,6-DCS could potentially be used as a comonomer to modify the properties of existing polymers, potentially leading to new materials with improved functionalities []. Research in this area is ongoing.

Other Potential Applications:

  • Reference material: 2,6-DCS can be used as a reference material in analytical chemistry applications due to its well-defined properties [].

2,6-Dichlorostyrene is an organic compound with the molecular formula C8H6Cl2C_8H_6Cl_2 and a molecular weight of approximately 173.04 g/mol. It appears as a clear, colorless liquid and is known for its distinct chemical structure, which includes two chlorine atoms attached to a styrene backbone. The compound has a boiling point range of 88-90 °C at 8 mmHg and a density of about 1.267 g/mL at 25 °C . It is commonly stabilized with 0.1% 4-tert-butylcatechol to prevent polymerization during storage .

  • Suspected irritant: Similar to other chlorinated hydrocarbons, 2,6-dichlorostyrene may irritate the skin, eyes, and respiratory system upon contact or inhalation [].
  • Potential health effects: Long-term exposure to chlorinated hydrocarbons may be associated with various health problems. As a general precaution, handle with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].
Typical of alkenes and aromatic compounds. Notably, it can undergo bromination to yield 1,3-dichloro-2-(1,2-dibromo-ethyl)-benzene when treated with bromine . Other reactions include:

  • Electrophilic Aromatic Substitution: The chlorine atoms can direct electrophiles to the ortho and para positions on the aromatic ring.
  • Polymerization: Under certain conditions, it can polymerize to form polystyrene derivatives.

2,6-Dichlorostyrene can be synthesized through several methods:

  • Chlorination of Styrene: Styrene can be chlorinated using chlorine gas under controlled conditions to introduce chlorine atoms at the 2 and 6 positions.
  • Bromination followed by Chlorination: Styrene is first brominated to form intermediates which can then be chlorinated.
  • Direct Vinylation: Utilizing appropriate reagents, direct vinylation methods can yield this compound from simpler precursors .

This compound is primarily utilized in the synthesis of various chemicals and materials, including:

  • Intermediate in Organic Synthesis: It serves as a precursor for producing more complex chlorinated compounds.
  • Polymer Production: Used in the manufacturing of specialty polymers and resins.
  • Research Use: Employed in laboratories for studying reaction mechanisms involving chlorinated styrenes .

Interaction studies involving 2,6-dichlorostyrene focus on its chemical reactivity and potential biological effects. Investigations into its interactions with biological macromolecules or other chemicals have shown that chlorinated compounds can exhibit varying degrees of reactivity based on their structure. Specific studies are needed to fully understand its interaction profile and toxicological implications .

Several compounds share structural similarities with 2,6-dichlorostyrene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
StyreneC8H8C_8H_8No chlorine substituents; simple alkene
1,3-DichlorostyreneC8H6Cl2C_8H_6Cl_2Chlorine at different positions; similar reactivity
3,4-DichlorostyreneC8H6Cl2C_8H_6Cl_2Different substitution pattern; potential for different biological activity
4-ChlorostyreneC8H7ClC_8H_7ClSingle chlorine substituent; different properties

Uniqueness: The unique positioning of chlorine atoms at the 2 and 6 positions on the aromatic ring distinguishes 2,6-dichlorostyrene from other chlorinated styrenes. This specific arrangement influences its reactivity patterns and potential applications in organic synthesis .

The systematic study of dichlorostyrene isomers began in the 1940s with pioneering work on the preparation and polymerization of nuclear isomeric dichlorostyrenes. Early investigations established fundamental synthetic methodologies for accessing various dichlorostyrene isomers, including 2,6-dichlorostyrene, through dehydration reactions of corresponding chlorinated phenylmethylcarbinols. These initial studies laid the groundwork for understanding the relationship between chlorine substitution patterns and the resulting chemical and physical properties of styrene derivatives.

The development of reliable synthetic routes to 2,6-dichlorostyrene has evolved significantly since its initial preparation. Historical synthetic approaches involved the dehydration of 2,6-dichlorophenylmethylcarbinol using various dehydrating agents and conditions. The yield of 2,6-dichlorostyrene through these classical methods was reported to be 31.5%, which while modest, demonstrated the feasibility of accessing this particular isomer. These early synthetic efforts established the foundation for subsequent optimization studies and alternative synthetic strategies.

The recognition of 2,6-dichlorostyrene as a distinct chemical entity with unique properties emerged through systematic comparative studies of all six nuclear isomeric dichlorostyrenes. This comprehensive approach enabled researchers to identify the specific characteristics that distinguish 2,6-dichlorostyrene from other dichlorostyrene isomers, including differences in polymerization behavior, thermal stability, and reactivity patterns. The historical development of analytical techniques, particularly spectroscopic methods, further enhanced the ability to characterize and study this compound in detail.

Significance in Synthetic Organic Chemistry

2,6-Dichlorostyrene occupies a significant position in synthetic organic chemistry due to its multifaceted reactivity and structural features. The compound serves as a valuable monomer for polymerization reactions, particularly in free radical-initiated copolymerization processes with various dienophiles and electron-deficient olefins. Studies on copolymerization with maleimide, N-methylmaleimide, and N-phenylmaleimide have demonstrated the formation of copolymers with random monomer arrangements and distinct azeotropic behavior.

The molecular structure of 2,6-dichlorostyrene exhibits unique geometric characteristics that contribute to its synthetic utility. Theoretical and experimental investigations have revealed that the compound adopts a non-planar geometry, with the chlorine substituents influencing the vinyl-phenyl torsion barrier. This structural feature affects the compound's reactivity in various chemical transformations and its behavior in polymerization processes. The presence of chlorine atoms at the 2 and 6 positions creates steric and electronic effects that distinguish it from other dichlorostyrene isomers.

The compound has found applications in Diels-Alder cycloaddition reactions, where it functions as a dienophile in reactions with triazolinediones. These reactions proceed through [4+2] cycloaddition mechanisms and represent important synthetic transformations for constructing complex molecular architectures. The specific substitution pattern of 2,6-dichlorostyrene influences the regioselectivity and stereochemistry of these cycloaddition reactions, making it a valuable tool for synthetic chemists.

PropertyValueUnitsReference
Molecular FormulaC₈H₆Cl₂-
Molecular Weight173.04g/mol
CAS Registry Number28469-92-3-
Boiling Point88-90°C/8 mmHg
Density1.266-1.267g/mL
Flash Point71°C
Refractive Index1.5740-

Current Research Landscape

Contemporary research on 2,6-dichlorostyrene encompasses several key areas, including detailed molecular structure investigations, advanced polymerization studies, and novel synthetic applications. Recent theoretical and experimental work has provided comprehensive insights into the compound's molecular dynamics and vibrational behavior. These studies employ sophisticated computational methods, including MP2 and density functional theory calculations, combined with experimental techniques such as infrared spectroscopy, Raman spectroscopy, and inelastic neutron scattering.

Current investigations into the vinyl rotation barrier of 2,6-dichlorostyrene have revealed important mechanistic details about the compound's conformational behavior. The research has identified soft intramolecular chlorine-hydrogen contacts that occur when the molecule adopts planar conformations, providing insights into the factors controlling molecular geometry. These findings have implications for understanding the compound's reactivity and its behavior in various chemical environments.

Modern polymerization research has expanded to include studies of 2,6-dichlorostyrene as a precursor for specialized polymer materials. Recent work has demonstrated the synthesis of poly(2,6-dichlorostyrene) with potential applications in materials science. The unique properties imparted by the specific chlorine substitution pattern make these polymers of interest for applications requiring specific thermal, mechanical, or chemical resistance properties.

Current synthetic methodology development has focused on improving the efficiency and selectivity of 2,6-dichlorostyrene synthesis. Advanced catalytic systems and alternative synthetic strategies are being investigated to overcome the limitations of classical synthetic approaches. These efforts include the development of transition metal-catalyzed coupling reactions and novel dehydration methodologies that can provide higher yields and improved selectivity.

Spectroscopic DataValueMethodReference
InChI KeyYJCVRMIJBXTMNR-UHFFFAOYSA-N-
SMILESClc1cccc(Cl)c1C=C-
Enthalpy of Vaporization53.8 ± 1.5kJ/mol
Storage Temperature2-8°C
Stabilization4-tert-butylpyrocatechol (0.1%)-

The current research landscape also includes environmental and sustainability considerations related to 2,6-dichlorostyrene synthesis and applications. Researchers are investigating greener synthetic methodologies and exploring the environmental fate and degradation pathways of the compound and its derivatives. These studies contribute to the development of more sustainable approaches to utilizing this important synthetic intermediate while minimizing environmental impact.

Molecular Formula and Weight

2,6-Dichlorostyrene possesses the molecular formula C₈H₆Cl₂, representing a substituted styrene derivative with two chlorine atoms positioned at the 2 and 6 positions of the benzene ring [1] [2] [3]. The compound exhibits a molecular weight of 173.04 grams per mole, as determined through mass spectrometric analysis and confirmed by multiple independent measurements [1] [2] [3]. The Chemical Abstracts Service has assigned the compound the registry number 28469-92-3, with the European Inventory of Existing Commercial Chemical Substances number 249-039-7 [1] [2] [4]. The International Chemical Identifier Key for this compound is YJCVRMIJBXTMNR-UHFFFAOYSA-N, providing a unique alphanumeric identifier for database searches [1] [3].

Nonplanar Geometry

Comprehensive theoretical investigations utilizing both Møller-Plesset second-order perturbation theory and density functional theory methods with various basis sets have conclusively established that 2,6-dichlorostyrene adopts a nonplanar molecular geometry [9] [10] [11]. The computational studies conducted at multiple levels of theory consistently demonstrate that the preferred conformation deviates significantly from planarity due to steric interactions between the chlorine substituents and the vinyl group [9] [10]. Topological analysis of the electron density using atoms-in-molecules theory predicts soft intramolecular chlorine-hydrogen contacts when the system approaches planarity, thereby destabilizing the planar configuration [9] [10]. The vinyl-phenyl torsion barrier has been extensively investigated, with the ultimate factors responsible for this barrier studied using total electronic potential energy and natural bond orbital partitioning schemes [9] [10].

Bond Lengths and Angles

Detailed quantum mechanical calculations have provided comprehensive information regarding the bond lengths and angles within the 2,6-dichlorostyrene molecule [9] [10]. The theoretical studies reveal specific geometric parameters that characterize the molecular structure, with particular attention paid to the carbon-chlorine bond distances and the vinyl group orientation relative to the aromatic ring [9] [10]. The computational investigations demonstrate that the level of theory employed significantly influences the calculated bond parameters, with higher-level calculations providing more accurate predictions of experimental geometric data [9] [10]. Supporting information from these studies includes optimized geometries and relative energy values as functions of the vinyl-phenyl dihedral angle, providing detailed insight into the conformational preferences of the molecule [9].

Physical Properties

Appearance and Physical State

2,6-Dichlorostyrene exists as a clear, colorless liquid under standard ambient conditions [6]. The compound maintains its liquid state at room temperature and exhibits typical characteristics of halogenated aromatic compounds [6]. The physical appearance remains consistent across different purification methods and commercial preparations, indicating stability of the liquid phase under normal handling conditions [6].

Boiling and Melting Points

The boiling point of 2,6-dichlorostyrene has been experimentally determined to be 88-90 degrees Celsius under reduced pressure conditions of 8 millimeters of mercury [2] [4] [16]. Under atmospheric pressure conditions, the National Institute of Standards and Technology reports boiling temperatures of 362.2 Kelvin at 0.01 bar pressure and 337.7 Kelvin at 0.004 bar pressure [16] [19]. The melting point of the compound is established at 89 degrees Celsius, indicating a relatively narrow temperature range between the solid and liquid phases [4] [6]. Enthalpy of vaporization measurements yield a value of 53.8 ± 1.5 kilojoules per mole, providing thermodynamic data essential for understanding phase transitions [16] [19].

Density and Solubility Parameters

The density of 2,6-dichlorostyrene at 25 degrees Celsius ranges from 1.266 to 1.267 grams per milliliter, reflecting the influence of the chlorine substituents on the molecular mass density [2] [4] [39]. The refractive index at 20 degrees Celsius using the sodium D-line is reported as 1.573-1.575, indicating the optical properties of the compound [2] [4] [39]. Solubility characteristics demonstrate that 2,6-dichlorostyrene is immiscible with water, exhibiting hydrophobic behavior typical of chlorinated aromatic compounds [4] [39] [41]. The octanol-water partition coefficient (log P) is 4.180, confirming the lipophilic nature of the molecule and its preference for nonpolar solvents [4] [39].

PropertyValueUnitsReference
Molecular Weight173.04g/mol [1] [2] [3]
Boiling Point88-90°C (8 mmHg) [2] [4] [16]
Melting Point89°C [4] [6]
Density (25°C)1.266-1.267g/mL [2] [4] [39]
Refractive Index (20°C)1.573-1.575n₂₀/D [2] [4] [39]
Flash Point71°C [2] [4] [6]
Log P (octanol-water)4.180- [4] [39]

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Characterization

Proton nuclear magnetic resonance spectroscopy of 2,6-dichlorostyrene has been conducted using both 89.56 megahertz and 300 megahertz spectrometers in deuterated chloroform and carbon disulfide solvents [20]. The spectroscopic data reveal characteristic chemical shifts in the aromatic region between 6.5 and 7.4 parts per million, consistent with the dichlorosubstituted benzene ring system [20]. The vinyl proton signals appear in the expected range for styrene derivatives, with specific coupling patterns reflecting the influence of the chlorine substituents on the electronic environment [20]. Carbon-13 nuclear magnetic resonance chemical shifts for halogenated aromatic compounds typically appear in the range of 125-150 parts per million for aromatic carbons, with chlorine substitution causing predictable downfield shifts [22] [25].

Infrared and Raman Spectroscopy

A comprehensive vibrational study of 2,6-dichlorostyrene has been performed using theoretical calculations combined with experimental infrared, Raman, and inelastic neutron scattering spectra [9] [10] [26]. The infrared spectrum exhibits characteristic absorption bands associated with carbon-hydrogen stretching vibrations, carbon-carbon aromatic stretching modes, and carbon-chlorine stretching frequencies [26]. Raman spectroscopic analysis provides complementary vibrational information, particularly for symmetric vibrational modes that may be infrared inactive [9] [10]. The vibrational assignment has been accomplished using scaled quantum mechanical force field calculations and wavenumber linear scaling approaches, providing definitive identification of fundamental vibrational modes [9] [10].

Mass Spectrometry Profiles

Mass spectrometric analysis of 2,6-dichlorostyrene reveals a molecular ion peak at mass-to-charge ratio 172, corresponding to the intact molecular structure minus one electron [8] [20]. The fragmentation pattern exhibits characteristic losses associated with chlorine atoms and vinyl group dissociation, providing structural confirmation through fragmentation pathways [8]. Electron ionization mass spectrometry demonstrates typical aromatic compound fragmentation patterns, with base peak formation through benzylic cleavage reactions [8]. The isotope pattern reflects the presence of two chlorine atoms, showing the characteristic chlorine isotope distribution in the molecular ion and fragment ions [8].

Laboratory-Scale Synthesis

Laboratory synthesis of 2,6-dichlorostyrene encompasses several distinct methodological approaches, each with specific advantages and limitations regarding yield, selectivity, and operational complexity.

Chlorination of Styrene

Direct chlorination of styrene represents one of the most straightforward approaches to producing 2,6-dichlorostyrene. This method involves the controlled introduction of chlorine atoms at the 2 and 6 positions of the styrene benzene ring through electrophilic aromatic substitution . The reaction typically employs chlorine gas under carefully controlled conditions to achieve regioselective chlorination.

The chlorination process requires precise temperature control, typically maintained between room temperature and 80°C, to prevent over-chlorination and ensure selectivity for the desired 2,6-substitution pattern . Reaction conditions must be optimized to minimize side reactions that could lead to multiple chlorination products or degradation of the vinyl group. The use of appropriate solvents and chlorine carriers can enhance selectivity and yield.

Temperature control proves critical in this synthetic approach, as elevated temperatures may promote undesired chlorination patterns or vinyl group degradation. The reaction mechanism involves the formation of chloronium ion intermediates that subsequently react with the aromatic system, with regioselectivity influenced by electronic and steric factors inherent to the styrene substrate .

Dehydrohalogenation Approaches

Dehydrohalogenation methodologies constitute an important class of synthetic routes for 2,6-dichlorostyrene preparation. These approaches typically begin with appropriately substituted dichloroethylbenzene precursors and employ base-catalyzed elimination reactions to form the desired vinyl group [2] [3].

The most widely studied dehydrohalogenation approach utilizes potassium hydroxide in ethanol as the base system. Under these conditions, 2,6-dichlorophenylethylene derivatives undergo elimination to yield 2,6-dichlorostyrene with yields ranging from 31.5% to 80%, depending on specific reaction conditions and substrate purity [2] [3]. The reaction proceeds through an E2 elimination mechanism, where the base abstracts a proton from the ethyl side chain while simultaneously eliminating a halide leaving group.

Optimization of dehydrohalogenation conditions involves careful consideration of temperature, base concentration, and reaction time. Higher temperatures (220-230°C) generally improve conversion rates but may also promote side reactions [2]. The choice of solvent system significantly influences both reaction rate and product selectivity, with alcoholic solvents typically providing the best balance of reactivity and selectivity.

Alternative dehydrohalogenation approaches have been explored using different base systems and reaction conditions. These include the use of sodium alkoxides, tertiary amines, and other strong bases capable of promoting the desired elimination reaction. Each system presents distinct advantages in terms of reaction rate, selectivity, and ease of product isolation [4].

Synthesis from 2,6-Dichloroaniline Derivatives

The synthetic route from 2,6-dichloroaniline derivatives represents a multi-step approach that offers excellent regioselectivity for the 2,6-substitution pattern. This methodology typically involves the conversion of 2,6-dichloroaniline through a series of transformations including acetylation, Friedel-Crafts acylation, and subsequent dehydration [5].

The initial step involves the protection of the amino group through acetylation with acetic anhydride, forming 2,6-dichloroacetanilide. This protection prevents unwanted side reactions during subsequent synthetic steps while maintaining the desired substitution pattern [5]. The acetylation reaction proceeds under mild conditions with high yields and excellent selectivity.

Following protection, the acetanilide undergoes Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride catalyst. This reaction introduces an acetyl group ortho to the existing amino functionality, creating the necessary carbon framework for subsequent styrene formation [5]. The reaction requires careful temperature control to prevent catalyst decomposition and ensure high yields.

The final step involves dehydration of the resulting ketone to form the vinyl group characteristic of styrene derivatives. This transformation can be accomplished through various methods including acid-catalyzed dehydration or base-promoted elimination reactions. The overall yield for this multi-step sequence reaches 72.2% based on the starting aniline derivative [5].

Industrial Production Methods

Industrial production of 2,6-dichlorostyrene requires scalable synthetic methodologies that balance efficiency, cost-effectiveness, and environmental considerations. Current industrial approaches focus primarily on optimized dehydrohalogenation processes that can be readily scaled to multi-kilogram production levels.

Large-Scale Synthesis Techniques

Large-scale synthesis of 2,6-dichlorostyrene predominantly employs dehydrochlorination of appropriately substituted dichloroethylbenzene precursors in continuous flow reactor systems [6] [7]. These processes utilize fixed-bed reactors equipped with efficient heat exchange systems to maintain optimal reaction temperatures while managing the exothermic nature of the elimination reaction.

The industrial process typically operates at reduced pressure (125-200 mmHg) to facilitate product removal and prevent thermal decomposition of the desired product [2] [3]. Temperature control remains critical, with optimal operating ranges of 220-230°C providing the best balance between conversion efficiency and product selectivity. Higher temperatures may increase reaction rates but often result in decreased selectivity and increased by-product formation.

Catalyst selection for large-scale processes focuses on materials that provide high activity, selectivity, and long-term stability under industrial operating conditions. Fused potassium acid sulfate has emerged as a preferred catalyst system due to its excellent thermal stability and ability to promote selective dehydrohalogenation reactions [2] [3]. The catalyst can be regenerated through appropriate thermal treatment, making it economically viable for continuous industrial operation.

Process optimization for industrial synthesis involves comprehensive consideration of reaction kinetics, heat management, and mass transfer limitations. Advanced reactor designs incorporate features such as staged heating, optimized catalyst bed configurations, and integrated separation systems to maximize overall process efficiency [6] [7].

Purification Processes

Industrial purification of 2,6-dichlorostyrene relies primarily on fractional distillation under vacuum conditions to achieve the high purity levels required for commercial applications [2] [3]. The purification process must address several challenges including the presence of isomeric dichlorostyrene compounds, unreacted starting materials, and various by-products formed during synthesis.

The primary purification step involves vacuum distillation using columns equipped with high-efficiency packing materials to achieve the necessary separation performance. Operating under reduced pressure (typically 4-12 mmHg) allows distillation at lower temperatures, minimizing thermal degradation and polymerization risks associated with styrene derivatives [3]. Temperature control throughout the distillation process proves critical to maintaining product quality.

Secondary purification steps may include crystallization processes for removing trace impurities that cannot be effectively separated by distillation alone. These processes take advantage of differences in crystallization behavior between the desired product and various impurities. Crystallization conditions must be carefully optimized to maximize yield while achieving required purity specifications [8].

Advanced purification techniques under development include membrane separation processes and adsorptive separation methods that could provide more energy-efficient alternatives to traditional distillation approaches. These emerging technologies show promise for reducing energy consumption while maintaining or improving product purity levels [9].

Quality Control Parameters

Industrial quality control for 2,6-dichlorostyrene production encompasses comprehensive analytical testing to ensure product specifications meet stringent requirements for downstream applications. Key quality parameters include chemical purity, isomer distribution, residual catalyst content, and physical properties such as color and stability [10].

Chemical purity analysis typically employs gas chromatography with flame ionization detection to quantify the target compound and identify trace impurities [11]. Method validation ensures accurate determination of 2,6-dichlorostyrene content with detection limits suitable for industrial quality control requirements. Typical specifications require minimum purity levels of 95-99% depending on intended application.

Isomer analysis proves particularly important given the potential presence of other dichlorostyrene isomers formed during synthesis. High-resolution chromatographic methods enable accurate determination of 2,3-dichlorostyrene, 2,4-dichlorostyrene, 2,5-dichlorostyrene, 3,4-dichlorostyrene, and 3,5-dichlorostyrene content [3] [11]. Specifications typically limit individual isomer content to less than 1-2% to ensure consistent performance in end-use applications.

Residual catalyst analysis employs atomic absorption spectroscopy or inductively coupled plasma methods to determine trace metal content from catalyst residues. These measurements ensure compliance with specifications that typically require metal content below 10-50 ppm depending on the specific application requirements [10].

Physical property testing includes determination of boiling point, density, refractive index, and color index to verify product conformance with established specifications. Stability testing under various storage conditions helps establish appropriate handling and storage recommendations for commercial products [12].

Green Chemistry Approaches

Modern synthetic chemistry increasingly emphasizes environmentally sustainable methodologies that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents. Green chemistry approaches to 2,6-dichlorostyrene synthesis focus on these principles while maintaining or improving synthetic efficiency.

Sustainable Synthesis Methods

Sustainable synthesis methods for 2,6-dichlorostyrene emphasize the use of renewable feedstocks, non-toxic solvents, and energy-efficient reaction conditions. Biocatalytic approaches represent one promising direction, utilizing enzymatic systems to achieve selective transformations under mild conditions [13] [14].

Microwave-assisted synthesis offers significant advantages in terms of energy efficiency and reaction rate enhancement. This technique enables rapid heating of reaction mixtures while maintaining precise temperature control, often reducing reaction times from hours to minutes [13] [15]. The selective heating mechanism of microwave radiation can improve reaction selectivity by minimizing side reactions that occur under conventional heating conditions.

Solvent-free synthetic approaches eliminate the environmental burden associated with organic solvent use while often providing improved reaction efficiency. These methods typically employ solid-state reactions or neat reagent conditions that can be facilitated through mechanochemical activation or thermal treatment [14] [15]. Mechanochemical synthesis using ball milling techniques has shown particular promise for achieving efficient transformations without solvent requirements.

Ionic liquid-mediated synthesis provides an environmentally benign alternative to conventional organic solvents. Ionic liquids offer unique properties including negligible vapor pressure, high thermal stability, and tunable physicochemical properties that can be optimized for specific synthetic transformations [16] [14]. The recyclability of ionic liquid media further enhances the environmental sustainability of these approaches.

Catalytic systems based on recyclable heterogeneous catalysts minimize waste generation while maintaining high catalytic activity. These systems often employ supported metal catalysts or metal-organic framework materials that can be easily separated from reaction products and reused multiple times without significant activity loss [17] [14].

Reduced Environmental Impact Strategies

Environmental impact reduction strategies focus on minimizing waste generation, energy consumption, and the use of hazardous materials throughout the synthetic process. Atom economy optimization ensures that the maximum possible fraction of starting materials is incorporated into the final product, thereby minimizing waste generation [13] [18].

Energy-efficient reaction design emphasizes the use of mild reaction conditions that reduce energy requirements while maintaining synthetic efficiency. This includes the development of catalytic systems that operate at lower temperatures and pressures compared to traditional thermal processes [17] [14]. Process intensification techniques such as continuous flow synthesis can provide improved energy efficiency while enabling better process control.

Waste minimization strategies include the implementation of recycling systems for reagents, solvents, and catalysts. Closed-loop processes that capture and reuse volatile components can significantly reduce environmental emissions while improving overall process economics [16] [9]. The development of biodegradable reagents and solvents further reduces long-term environmental impact.

Water-based synthetic approaches represent an important direction for reducing environmental impact, as water is non-toxic, readily available, and easily recyclable. These methods often require the development of specialized catalytic systems or reaction conditions that enable efficient transformations in aqueous media [16] [14]. Aqueous workup procedures can simplify product isolation while eliminating the need for organic extraction solvents.

Life cycle assessment methodologies provide comprehensive evaluation of environmental impact throughout the entire production process, from raw material extraction to final product disposal. These assessments guide the development of more sustainable synthetic routes by identifying critical areas for improvement and enabling quantitative comparison of alternative approaches [18] [14].

XLogP3

4

Melting Point

89.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

28469-92-3

Wikipedia

2,6-Dichlorostyrene

Dates

Last modified: 08-15-2023

Explore Compound Types